2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
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Overview
Description
2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one is a complex organic compound characterized by its unique structure comprising triazole rings and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Triazole Rings: The triazole rings are synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Thioether Formation:
Final Assembly: The final compound is assembled through condensation reactions, where the triazole and phenylethyl groups are linked together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as kinases and proteases.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- **N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide
Uniqueness
2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one stands out due to its unique combination of triazole rings and phenylethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S2/c1-3-29-21(25-27-23(29)33-15-19(31)17-11-7-5-8-12-17)22-26-28-24(30(22)4-2)34-16-20(32)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETZZOZYPNPDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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